4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
Description
This compound features a benzamide core substituted with a propan-2-yloxy group at the 4-position and a 1,2,3-triazole ring linked to a thiophen-3-yl moiety via a methylene bridge.
Properties
IUPAC Name |
4-propan-2-yloxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12(2)23-16-5-3-13(4-6-16)17(22)18-9-14-10-21(20-19-14)15-7-8-24-11-15/h3-8,10-12H,9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKAECGBYQOPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst.
Attachment of the thiophene moiety: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the benzamide core: The benzamide core can be synthesized by reacting a benzoyl chloride derivative with an amine.
Introduction of the propan-2-yloxy group: This can be achieved through an etherification reaction, where the hydroxyl group of the benzamide is reacted with an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is a novel chemical entity with potential applications across various fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by case studies and data tables.
Structure and Characteristics
- Molecular Formula : C_{16}H_{20}N_{4}O_{2}S
- Molecular Weight : 336.42 g/mol
- IUPAC Name : 4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of a thiophene moiety further enhances its potential for biological applications.
Antimicrobial Activity
Research has indicated that compounds containing both triazole and thiophene structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit the growth of various fungi and bacteria. A study demonstrated that similar compounds effectively targeted fungal infections resistant to conventional treatments, showcasing their potential as new antifungal agents .
Anticancer Properties
The triazole ring's ability to interact with biological targets makes it a candidate for anticancer drug development. Studies have shown that modifications to the triazole structure can enhance cytotoxicity against cancer cell lines. For example, compounds with similar scaffolds have been reported to induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Case Studies
-
Triazole Derivatives in Cancer Therapy :
- A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer activity. The results indicated that modifications similar to those found in 4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide significantly increased the cytotoxic effects against breast cancer cells .
- Antifungal Efficacy :
Pesticide Development
The unique structure of this compound suggests potential utility as a pesticide or herbicide. Compounds containing triazole rings have been explored for their ability to inhibit fungal pathogens in crops. Their application could lead to the development of more effective agricultural chemicals that are less harmful to non-target species.
Case Studies
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: By interacting with key proteins in signaling pathways, the compound could alter cellular responses to external stimuli.
Interference with DNA or RNA: The compound may bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Features
- Benzamide Backbone : Central to all analogs, often substituted with alkoxy or aryl groups (e.g., 4-(propan-2-yloxy) in the target compound).
- Triazole Moiety : 1,2,3-Triazole rings are common, serving as rigid linkers. Substituents on the triazole (e.g., thiophen-3-yl, benzyl, or phenyl groups) modulate target selectivity.
- Heteroaromatic Appendages : Thiophene, benzothiazole, or pyridine rings enhance interactions with biological targets .
Table 1: Structural Analog Comparison
Anticancer Activity
- N-(5-Benzylthiazol-2-yl)-4-(4-methyl-1H-1,2,3-triazol-1-yl)benzamide : Exhibits the lowest IC50 value among tested analogs, inducing apoptosis via DNA damage .
- 3-{1-N-(2-Cyanophenyl)...methyloxybetulinic acid: IC50 = 2.5 µM against HL-60 leukemia cells (5–7× more potent than betulinic acid) .
- 1,2,3-Triazole Chalcone Derivatives (4a-h) : Demonstrated kinase inhibitory activity, with bromophenyl-substituted analogs showing enhanced anti-osteosarcoma effects .
Table 2: Select IC50 Values of Triazole-Benzamide Analogs
Anti-Inflammatory and Antiviral Activity
Biological Activity
4-(propan-2-yloxy)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure
The compound can be characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 316.37 g/mol
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles, including the studied compound, exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : The compound showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with growth inhibition zones ranging from 14 to 17 mm. However, its efficacy against Gram-negative bacteria like Escherichia coli was moderate, and it was less effective against Pseudomonas aeruginosa .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 14 - 17 |
| Bacillus subtilis | 14 - 17 |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. The biological activity appears to be influenced by the substituents on the triazole ring and peripheral amino groups:
- Cell Proliferation Inhibition : Compounds with halogenated phenyl substituents at position 4 of the triazole nucleus exhibited enhanced anti-proliferative activities. For instance, derivatives with bromo and fluoro groups showed superior inhibition compared to their non-substituted counterparts .
Case Studies
- In Vitro Studies : A study reported the synthesis of several triazole derivatives, including our compound, which were tested on various cancer cell lines. The results indicated that the presence of thiophene rings significantly improved cytotoxicity against breast cancer cells .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential for therapeutic applications in oncology .
Q & A
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | CuSO₄, sodium ascorbate, DMF, 60°C | 65–75 | |
| Amide coupling | EDCI, HOBt, DCM, RT | 80–85 |
Advanced: How can reaction conditions be optimized to enhance regioselectivity in triazole ring formation?
Answer:
Regioselectivity in CuAAC is influenced by:
- Catalyst loading : Lower Cu(I) concentrations (0.1–0.5 mol%) reduce side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor 1,4-disubstituted triazole formation .
- Temperature : Moderate heating (50–60°C) accelerates reaction kinetics without degrading sensitive intermediates .
Advanced optimization may involve microwave-assisted synthesis to reduce reaction time and improve yield .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assign peaks for triazole (δ 7.5–8.5 ppm), thiophene (δ 6.8–7.2 ppm), and benzamide (δ 7.0–8.0 ppm) .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and triazole C-N stretch (~1450 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina models ligand-receptor binding. The triazole and thiophene groups often engage in π-π stacking with aromatic residues, while the benzamide moiety forms hydrogen bonds .
- QSAR studies : Correlate substituent effects (e.g., logP, polar surface area) with activity using regression models .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key interactions .
Basic: What biological activities are reported for structurally analogous compounds?
Answer:
Similar triazole-benzamide hybrids exhibit:
- Enzyme inhibition : Targeting kinases (e.g., EGFR) or proteases via competitive binding .
- Antimicrobial activity : Disrupting bacterial cell wall synthesis .
- Anticancer effects : Inducing apoptosis in cancer cell lines (IC₅₀ values: 1–10 µM) .
Q. Table 2: Comparative Biological Data
| Analog Structure | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Triazole-thiophene | EGFR | 2.5 | |
| Benzamide-thiazole | COX-2 | 8.3 |
Advanced: How do substituents on the triazole ring influence solubility and bioavailability?
Answer:
- Hydrophobic groups (e.g., propan-2-yloxy) : Increase logP, enhancing membrane permeability but reducing aqueous solubility .
- Polar groups (e.g., sulfonamide) : Improve solubility via hydrogen bonding but may limit blood-brain barrier penetration .
- Steric effects : Bulky substituents (e.g., thiophen-3-yl) can hinder metabolic degradation, prolonging half-life .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Answer:
- Byproduct removal : Column chromatography (gradient elution) separates unreacted starting materials .
- Solvent traces : Rotary evaporation under reduced pressure followed by lyophilization .
- Polymorphism : Recrystallization from ethanol/water mixtures yields pure crystalline forms .
Advanced: What strategies resolve conflicting NMR and MS data during structural elucidation?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Isotopic labeling : Confirm fragment assignments via deuteration or ¹³C-enriched precursors .
- Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Thermal stability : TGA/DSC analysis (decomposition >200°C) .
- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
- Light sensitivity : UV-vis spectroscopy tracks photodegradation kinetics .
Advanced: What high-throughput screening (HTS) approaches evaluate derivative libraries?
Answer:
- Enzyme-linked assays : Fluorescent or colorimetric readouts (e.g., ATPase activity) in 96-well plates .
- Cell-based assays : Measure cytotoxicity (MTT assay) or reporter gene activation .
- SPR biosensors : Quantify binding affinity in real-time for hit prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
